Differential Antiviral Potency: Ribavirin vs. Favipiravir Against Human Astrovirus and Influenza A
Ribavirin demonstrates clear inhibitory activity against human astrovirus HAstV4, whereas favipiravir is essentially inactive against this viral species. Against influenza A virus, favipiravir is approximately 3.4-fold more potent than ribavirin. This species-dependent efficacy differential is critical for experimental design. [1][2]
| Evidence Dimension | Antiviral potency (EC50) against HAstV4 and Influenza A virus |
|---|---|
| Target Compound Data | Ribavirin HAstV4 EC50 = 268 ± 39.5 μM; Ribavirin IAV EC50 = 4.54 ± 0.97 μM |
| Comparator Or Baseline | Favipiravir HAstV4 EC50 = >1000 μM (only 44% reduction at highest dose); Favipiravir IAV EC50 = 4.73 ± 1.01 μM |
| Quantified Difference | HAstV4: Ribavirin active (EC50 268 μM), favipiravir essentially inactive (>1000 μM); IAV: Favipiravir 3.4-fold more potent than ribavirin (favipiravir EC50 1.46–4.73 μM vs. ribavirin 4.92–4.54 μM across strains) |
| Conditions | CPE reduction assay in Vero cells; influenza A H1N1 and H3N2 strains tested in MDCK cells |
Why This Matters
For astrovirus research or drug screening, ribavirin provides viable antiviral activity where favipiravir offers none; for influenza studies, favipiravir's superior potency must be accounted for in comparative efficacy assessments.
- [1] Janowski AB, et al. Antiviral activity of ribavirin and favipiravir against human astroviruses. J Clin Virol. 2019;123:104247. View Source
- [2] Sleeman K, et al. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. Antimicrob Agents Chemother. 2010;54(6):2514-2516. View Source
